Rapacuronium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

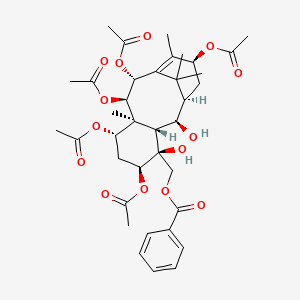

Rapacuronium is a nondepolarizing neuromuscular blocking agent that was used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures . It was marketed under the brand name Raplon. due to the risk of fatal bronchospasm, it was withdrawn from the market in 2001 .

Preparation Methods

Rapacuronium is synthesized through a series of chemical reactions involving steroidal precursors. The synthetic route typically involves the esterification of a steroidal nucleus with appropriate side chains to form the final compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods would involve scaling up these reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Rapacuronium undergoes several types of chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound bromide leads to the formation of its 3-hydroxy metabolite . Common reagents used in these reactions include water and oxygen, under conditions that favor hydrolysis and oxidation. The major products formed from these reactions are the hydrolyzed and oxidized metabolites of this compound .

Scientific Research Applications

Rapacuronium has been extensively studied for its applications in anesthesia. It was used to facilitate rapid sequence intubation and provide muscle relaxation during surgery . Additionally, research has focused on understanding its pharmacokinetics and pharmacodynamics, particularly its rapid onset and short duration of action . Studies have also investigated the mechanisms underlying its adverse effects, such as bronchospasm, to improve the safety profile of similar neuromuscular blocking agents .

Mechanism of Action

Rapacuronium exerts its effects by antagonizing muscarinic acetylcholine receptors, specifically the M2 subtype . This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting neuromuscular transmission and causing muscle relaxation. The blockade of M2 receptors on prejunctional parasympathetic nerves leads to increased release of acetylcholine, which can result in bronchoconstriction through M3 receptor-mediated pathways .

Comparison with Similar Compounds

Rapacuronium is similar to other nondepolarizing neuromuscular blocking agents such as vecuronium, rocuronium, and cisatracurium . it is unique in its rapid onset and short duration of action, which made it a potential alternative to succinylcholine for rapid sequence intubation . Unlike succinylcholine, this compound does not cause initial muscle stimulation before relaxation, which is a characteristic of depolarizing agents . The major drawback of this compound is its association with bronchospasm, which led to its withdrawal from the market .

Properties

CAS No. |

465499-11-0 |

|---|---|

Molecular Formula |

C37H61N2O4+ |

Molecular Weight |

597.9 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

InChI Key |

HTIKWNNIPGXLGM-YLINKJIISA-N |

SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

Canonical SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

Key on ui other cas no. |

465499-11-0 |

Synonyms |

Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

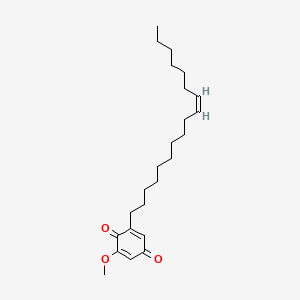

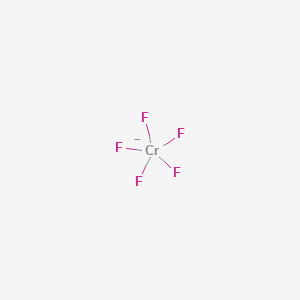

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1238810.png)

![[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1238818.png)